molecular formula C24H25N5O6 B10931711 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10931711
M. Wt: 479.5 g/mol
InChI Key: IGJBZSBUEIAQGK-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups, a methyl group, and a nitro-substituted pyrazole moiety

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, causing structural changes that affect its function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H25N5O6

Molecular Weight

479.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C24H25N5O6/c1-15-23(16-6-8-19(32-2)21(10-16)34-4)26-28(14-27-13-18(12-25-27)29(30)31)24(15)17-7-9-20(33-3)22(11-17)35-5/h6-13H,14H2,1-5H3

InChI Key

IGJBZSBUEIAQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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